(E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Description

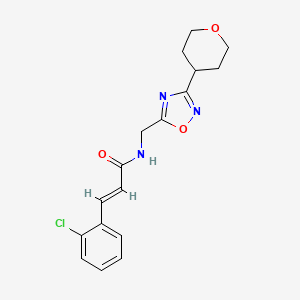

The compound (E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to an acrylamide backbone. The molecule is further substituted with a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle. This structural motif is commonly employed in medicinal chemistry to enhance metabolic stability and target binding affinity due to the oxadiazole’s rigidity and the pyran’s solubility-enhancing properties .

While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows protocols analogous to structurally related acrylamides (e.g., condensation of substituted oxazolones with amines) . The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-14-4-2-1-3-12(14)5-6-15(22)19-11-16-20-17(21-24-16)13-7-9-23-10-8-13/h1-6,13H,7-11H2,(H,19,22)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYXGKDFDLUHA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 385.9 g/mol. The structure features a chlorophenyl group, an oxadiazole moiety, and a tetrahydropyran ring which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of oxadiazole derivatives to induce apoptosis in cancer cells. This occurs through the modulation of apoptotic pathways and inhibition of cell proliferation.

- Structure-Activity Relationship (SAR) : In SAR studies, modifications to the oxadiazole ring and substitution patterns on the phenyl groups have been correlated with enhanced cytotoxic activity. For example, the introduction of electron-donating groups at specific positions on the aromatic rings has been shown to increase potency against cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study 1 : A study published in Pharmaceutical Research indicated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism involved downregulation of anti-apoptotic proteins like Bcl-2.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 1.5 | Apoptosis induction |

| Compound B | MCF7 | 2.0 | Inhibition of Bcl-2 |

- Study 2 : Another investigation focused on a similar oxadiazole compound which demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Exhibits significant cytotoxicity against multiple cancer cell lines.

- Mechanisms : Induces apoptosis and inhibits cell cycle progression.

- Selectivity : Shows lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences between the target compound and analogs from the evidence, focusing on substituents and key physicochemical properties:

Key Observations:

Chlorophenyl Position: The target compound’s 2-chlorophenyl group contrasts with the 4-chloro substitution in 3312 and 4312.

Heterocyclic Moieties: The 1,2,4-oxadiazole-tetrahydro-2H-pyran combination in the target compound distinguishes it from pyridine (4312), thiophene (5112), and triazole derivatives (). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, while pyran rings enhance aqueous solubility .

Bioactivity Implications :

- Propyl groups in 3312 and 4312 may increase lipophilicity, affecting membrane permeability.

- Nitro (5112) and methoxy-hydroxyphenyl () substituents could influence electronic properties and redox activity .

Chemoinformatic Similarity Analysis

Using methodologies from , structural similarity coefficients (e.g., Tanimoto index) could quantify the overlap between the target compound and analogs. For example:

- Target vs. 4312 : Both share acrylamide backbones but differ in heterocycles (oxadiazole-pyran vs. pyridine). A moderate Tanimoto score (~0.5–0.6) is expected, reflecting partial fingerprint overlap.

- Target vs. 3312 : Lower similarity (~0.4) due to differences in chlorophenyl position and heterocyclic groups.

Such analyses guide lead optimization by identifying analogs with balanced novelty and retained bioactivity .

Crystallographic and Stability Considerations

Compounds like those in and demonstrate that hydrogen-bonding networks (e.g., N–H···O/S interactions) stabilize crystal structures. The target compound’s oxadiazole and pyran groups may similarly form intermolecular hydrogen bonds, enhancing crystallinity and shelf stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.